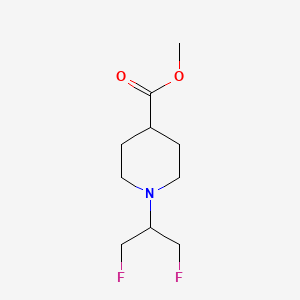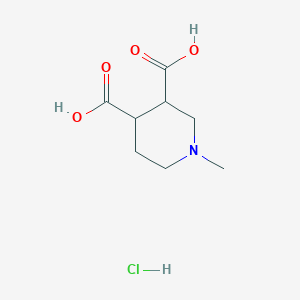
3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorobenzyl group attached to a piperidine ring, which is further substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the piperidine intermediate.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide or a similar methylating agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorobenzyl)piperidine: Similar structure but lacks the methyl and amine groups.
1-Methyl-4-piperidinol: Contains a piperidine ring with a methyl group but lacks the chlorobenzyl group.
4-Aminopiperidine: Contains a piperidine ring with an amine group but lacks the chlorobenzyl and methyl groups.
Uniqueness
3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride is unique due to the combination of its chlorobenzyl, methyl, and amine groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C13H20Cl2N2 |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-16-6-5-13(15)11(9-16)7-10-3-2-4-12(14)8-10;/h2-4,8,11,13H,5-7,9,15H2,1H3;1H |
InChI Key |
GUYQPZROKSCKGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)CC2=CC(=CC=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


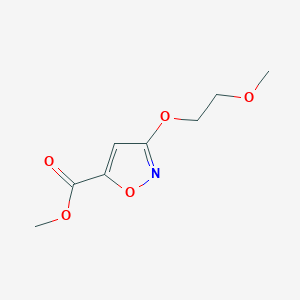
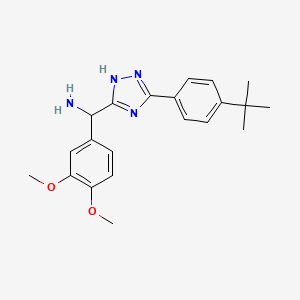
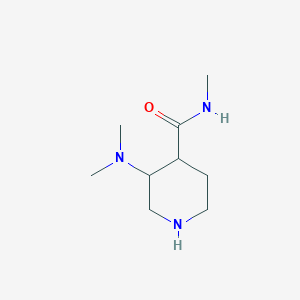
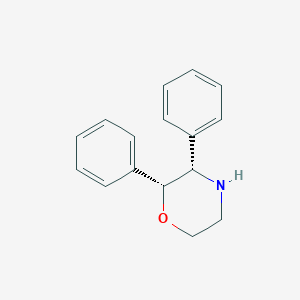
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B11777475.png)
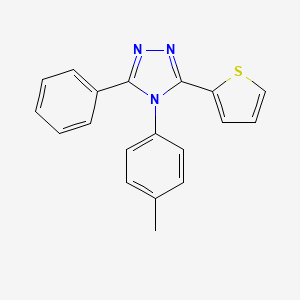

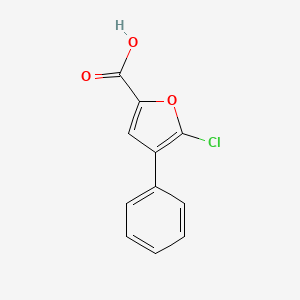
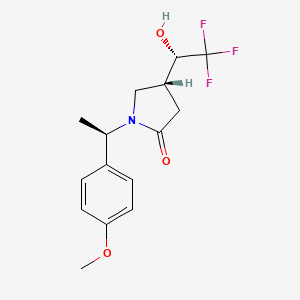

![6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11777501.png)
![7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole](/img/structure/B11777503.png)
